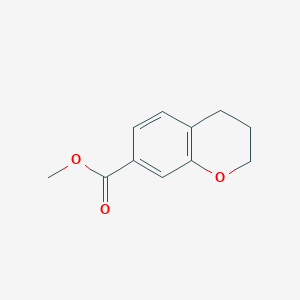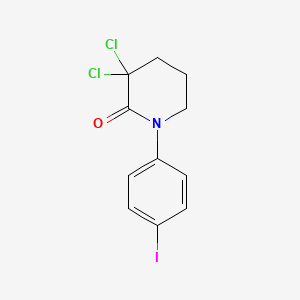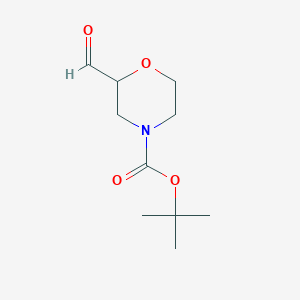![molecular formula C21H17NaO5S B1592938 Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate CAS No. 62625-29-0](/img/structure/B1592938.png)
Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pH indicator with color changes for acidic solutions of pH 0.2 (red) to pH 1.8 (yellow), and for basic solutions of pH 7.2 (yellow) to pH 8.8 (red). Used in many common molecular biology reactions in place of other loading dyes. It does not inhibit Taq polymerase to the same degree as other common loading dyes.
Scientific Research Applications
Synthesis and Biological Activity
- A study describes the synthesis of a novel series of compounds related to the chemical structure of interest, indicating potential biological activity. These compounds were synthesized using ultrasonic mediated N-alkylation and evaluated for their antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).
Microwave-Assisted Synthesis and Anti-Microbial Activity
- Another research explored the microwave-assisted synthesis of similar compounds. This study highlighted the potential of these compounds as anti-microbial agents, particularly in their anti-bacterial and anti-fungal activities (Ahmad et al., 2011).
Structural and Catalytic Studies
- The crystal structure, spectroscopic, and thermal stability of a compound closely related to the chemical were studied. This research provides insights into the structural properties that could influence the compound's reactivity and stability (Kula et al., 2007).
- Another study focused on the catalytic activity of similar compounds, particularly in the field of phase-transfer catalysis. This research could be relevant for understanding the catalytic potential of the chemical structure (Yang & Huang, 2007).
Polymerization Applications
- Research on alkali-metal compounds stabilized by aryloxo groups, which are structurally similar to the chemical of interest, revealed their efficiency in initiating the ring-opening polymerization of l-lactide. This suggests potential applications in polymer chemistry (Jie et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate involves the reaction of 4-hydroxy-3-methylphenol with 1,2-benzenedithiol in the presence of a base to form 3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol. This intermediate is then reacted with 2-methylphenol in the presence of a base to form Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate.", "Starting Materials": [ "4-hydroxy-3-methylphenol", "1,2-benzenedithiol", "2-methylphenol", "Base", "Sodium hydroxide" ], "Reaction": [ "Step 1: 4-hydroxy-3-methylphenol is reacted with 1,2-benzenedithiol in the presence of a base to form 3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol.", "Step 2: 3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol is reacted with 2-methylphenol in the presence of a base to form Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate.", "Step 3: The final product is isolated and purified using standard techniques." ] } | |
CAS RN |
62625-29-0 |
Product Name |
Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate |
Molecular Formula |
C21H17NaO5S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21;/h3-12,22-23H,1-2H3;/q;+1/p-1 |
InChI Key |
FMKJVYROEYMYFV-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)[O-])C)O.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)[O-])C)O.[Na+] |
Other CAS RN |
62625-29-0 |
Related CAS |
1733-12-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




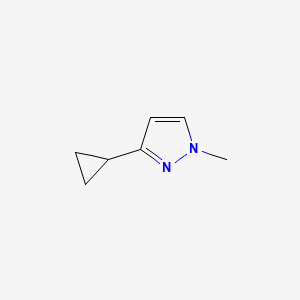
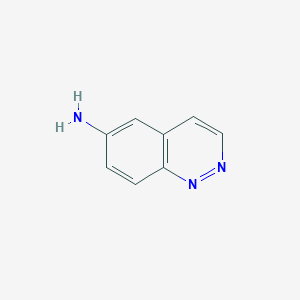

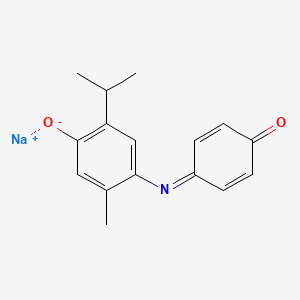

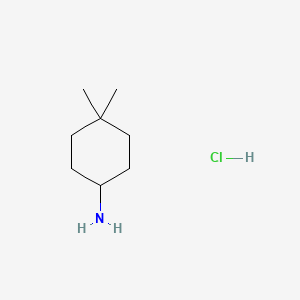

![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1592872.png)
